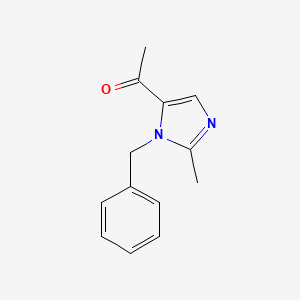
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C13H10N2O. It consists of a benzonitrile moiety attached to a pyridine ring, which is further substituted with a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile can be achieved through several methods. . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 2-(5-(Carboxymethyl)pyridin-2-yl)benzonitrile.
Reduction: Formation of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity. The nitrile group can participate in interactions with metal ions or other functional groups, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: A potent non-competitive AMPA receptor antagonist.
2-(5-(Hydroxymethyl)pyridin-2-yl)benzylamine: A reduction product of the compound with potential biological activity.
Uniqueness
2-(5-(Hydroxymethyl)pyridin-2-yl)benzonitrile is unique due to its combination of a benzonitrile moiety and a hydroxymethyl-substituted pyridine ringThe presence of both nitrile and hydroxymethyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-[5-(hydroxymethyl)pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-11-3-1-2-4-12(11)13-6-5-10(9-16)8-15-13/h1-6,8,16H,9H2 |
InChI-Schlüssel |
WOPFMBVSHKMGDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C2=NC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)


![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)


![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)

![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)

